

# Technical Guide: Spectroscopic and Synthetic Profile of 6-methoxy-2H-chromene-3-carbonitrile

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## Compound of Interest

Compound Name: 6-methoxy-2H-chromene-3-carbonitrile

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a validated experimental protocol for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile**. The information presented is intended to support research and development activities in medicinal chemistry and related fields.

## Spectroscopic Data

The following tables summarize the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR data for **6-methoxy-2H-chromene-3-carbonitrile**. The data is compiled from the peer-reviewed literature and presented in a standardized format for ease of reference and comparison.

### Table 1: $^1\text{H}$ NMR Data for 6-methoxy-2H-chromene-3-carbonitrile

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Reference
7.54	br s	-	1	H-4	[1]
6.90	m	-	3	H-5, H-7, H-8	[1]
4.80	d	1.3	2	H-2 (CH <sub>2</sub> )	[1]
3.71	s	-	3	-OCH <sub>3</sub>	[1]

Spectrometer Frequency: 400 MHz[1] Solvent: DMSO-d<sub>6</sub>[1]

## Table 2: <sup>13</sup>C NMR Data for 6-methoxy-2H-chromene-3-carbonitrile

While the synthesis publication confirms that <sup>13</sup>C NMR spectra were recorded at 100 MHz in DMSO-d<sub>6</sub> (referenced to  $\delta$  39.5 ppm), the specific chemical shift values for **6-methoxy-2H-chromene-3-carbonitrile** are not explicitly reported in the cited literature.[1]

## Experimental Protocols

The following protocol for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile** is based on the methodology reported in Medicinal Chemistry Communications.[1]

### Synthesis of 6-methoxy-2H-chromene-3-carbonitrile

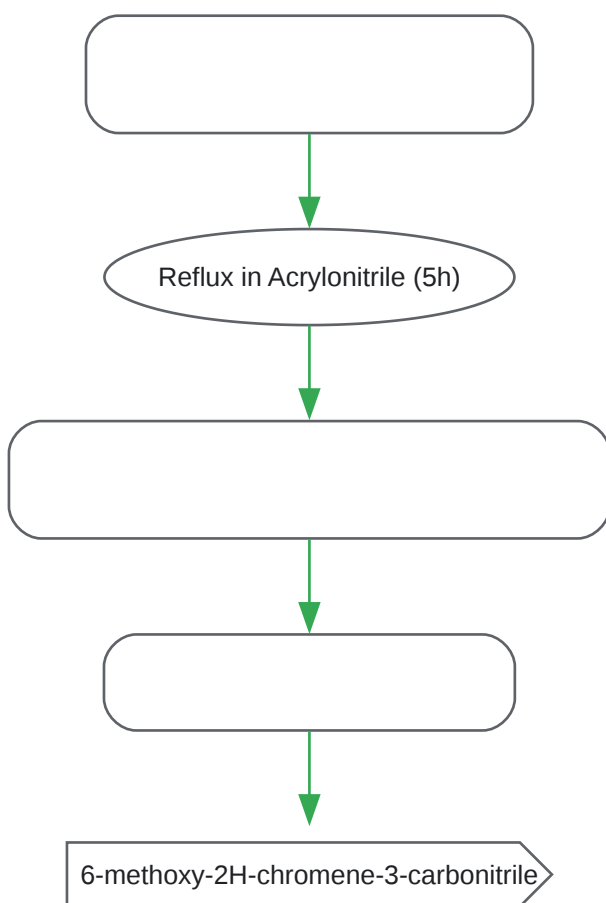
- Reactants:
  - 2-hydroxy-5-methoxybenzaldehyde (26.6 g, 175 mmol)
  - Acrylonitrile (20 mL, followed by an additional 40 mL)
  - 1,4-diazabicyclo[2][2][2]octane (DABCO) (9.0 g)
- Procedure:

- To a solution of 2-hydroxy-5-methoxybenzaldehyde in acrylonitrile (20 mL), add 1,4-diazabicyclo[2][2][2]octane (DABCO).
- Add an additional portion of acrylonitrile (40 mL).
- Reflux the mixture for 5 hours under an argon atmosphere.
- After cooling, dilute the reaction mixture with ether (0.5 L).
- Wash the organic phase sequentially with 10% aqueous NaOH, 0.5 M aqueous H<sub>2</sub>SO<sub>4</sub>, and water.
- Dry the organic phase over MgSO<sub>4</sub> and remove the solvent in vacuo.
- Recrystallize the solid residue from methanol (300 mL) to yield the product as a light-yellow solid.<sup>[1]</sup>

## Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the synthesis of **6-methoxy-2H-chromene-3-carbonitrile**.

Caption: Molecular structure and <sup>1</sup>H NMR assignments.



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Caption: Synthetic workflow for **6-methoxy-2H-chromene-3-carbonitrile**.

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## References

- 1. 6-Bromo-8-methoxy-2H-chromene-3-carbonitrile[CAS 885271-24-9 [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
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